3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol
Description
3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol (CAS: 90271-93-5, molecular formula: C₈H₅BrClF₃O) is a halogenated benzyl alcohol derivative characterized by a trifluoromethyl (-CF₃) group attached to the benzylic (α) carbon, along with bromo (Br) and chloro (Cl) substituents at the 3- and 4-positions of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its unique electronic and steric properties. The -CF₃ group enhances lipophilicity and metabolic stability, while the halogens (Br, Cl) enable further functionalization via cross-coupling reactions.
Properties
Molecular Formula |
C8H5BrClF3O |
|---|---|
Molecular Weight |
289.47 g/mol |
IUPAC Name |
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H |
InChI Key |
ONTXDZYLWLEIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The trifluoromethyl group’s position distinguishes 3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol from analogs. For example:
- Electronic Effects : The α-CF₃ group in the target compound creates a stronger electron-withdrawing effect (EWG) near the hydroxyl group compared to ring-substituted -CF₃ analogs. This increases the acidity of the -OH proton, facilitating deprotonation in reactions like esterification.
Physicochemical Properties
The target compound’s higher lipophilicity (LogP) compared to 4-TBA and 4-chloro-3-CF₃ derivatives makes it more suitable for penetrating biological membranes, a critical factor in drug design.
Biological Activity
3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C8H6BrClF3O
- CAS Number : 65735-71-9
- Structure : The compound features a benzyl alcohol structure with bromine, chlorine, and trifluoromethyl substituents, which may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, enhancing the compound's reactivity.
- Radical Reactions : The trifluoromethyl group stabilizes radical intermediates, allowing for various reactions that can lead to biological activity.
- Oxidation : The alcohol group can be oxidized to form aldehydes or ketones, potentially increasing the compound's bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antiviral Activity : Related compounds have been shown to inhibit viral replication, suggesting potential applications in antiviral drug development.
- Anticancer Properties : Benzyl alcohol derivatives often demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds induce apoptosis in cancer cells .
- Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal activity against pathogenic microorganisms .
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 0.45 | |
| Compound B | Anticancer (MCF-7) | 10.38 | |
| Compound C | Antibacterial (S. aureus) | 2.0 | |
| Compound D | Antifungal (C. albicans) | 4.5 |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles |
| Radical Formation | Stabilization of radicals via trifluoromethyl group |
| Oxidation | Conversion of alcohol to aldehyde/ketone |
Case Studies
-
Antiviral Activity Study :
A study demonstrated that a structurally similar compound inhibited the growth of Plasmodium species in vivo, validating its potential as an antiviral agent. The mechanism involved targeting specific metabolic pathways essential for viral replication . -
Anticancer Research :
Research on benzyl derivatives showed that certain compounds induced apoptosis in colorectal cancer cells (HCT-116), with significant selectivity over normal cells. This suggests that modifications at the para-position of the benzyl moiety can enhance therapeutic index and efficacy against cancer . -
Antimicrobial Evaluation :
A series of tests revealed that related compounds exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values comparable to standard antibiotics .
Q & A
Q. What are the key synthetic strategies for preparing 3-bromo-4-chloro-α-(trifluoromethyl)benzyl alcohol, and how can researchers optimize halogenation steps?
The synthesis typically involves sequential halogenation (bromination and chlorination) followed by trifluoromethylation. Critical steps include:
- Halogenation control : Use regioselective catalysts (e.g., FeCl₃ for chlorination) and low temperatures to prevent over-halogenation.
- Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu for efficient CF₃ introduction.
- Hydroxyl protection : Use silyl ethers (e.g., TMSCl) during reactive steps to preserve the benzyl alcohol group. Optimization requires monitoring via TLC and adjusting stoichiometry to minimize byproducts .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated intermediates.
- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizers and ignition sources.
- Waste disposal : Neutralize with aqueous NaOH before disposal to degrade reactive halogens .
Q. How can researchers verify the purity of this compound using physical and spectroscopic methods?
- Melting point analysis : Compare observed values (e.g., 44–46°C) with literature data.
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
- Spectroscopy :
- ¹H NMR : Benzyl CH₂ protons appear at δ 4.5–5.0 ppm; aromatic protons show splitting patterns consistent with Br/Cl/CF₃ substitution.
- ¹⁹F NMR : CF₃ group resonates at δ -60 to -70 ppm.
- IR : O-H stretch at ~3300 cm⁻¹ confirms the alcohol group .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, Cl, CF₃) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Activation effects : Br and Cl act as ortho/para-directing groups, activating the ring for electrophilic attack.
- Steric hindrance : The CF₃ group creates steric bulk, potentially slowing NAS at adjacent positions.
- Kinetic studies : Compare reaction rates with mono-halogenated analogs (e.g., 4-chlorobenzyl alcohol) using UV-Vis or GC-MS to quantify intermediates .
Q. What computational methods can predict regioselectivity in catalytic transformations involving this compound?
- Density Functional Theory (DFT) : Model charge distribution and Fukui indices to identify reactive sites.
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) for oxidation studies.
- Hammett analysis : Correlate substituent effects with reaction rates using σ⁻ values (Br: +0.26, Cl: +0.23, CF₃: +0.54) .
Q. How does this compound perform in photocatalytic oxidation reactions, and what factors maximize aldehyde yield?
- Catalyst selection : TiO₂/SiO₂ composites enhance efficiency under blue LED light (λ = 450 nm).
- Acid additives : Brønsted acids (e.g., H₂SO₄) adsorbed on TiO₂ improve proton transfer, achieving >99% conversion to the aldehyde.
- Substituent effects : Electron-withdrawing groups stabilize the transition state, accelerating oxidation .
Q. What challenges arise when using this benzyl alcohol derivative in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
- Reactivity modulation : The CF₃ group may reduce copper coordination efficiency. Mitigate by using ligand-accelerated catalysis (e.g., TBTA ligands).
- Side reactions : Competing halogen elimination can occur; monitor via ¹⁹F NMR and optimize reaction time/temperature.
- Comparative studies : Benchmark against 4-(trifluoromethyl)benzyl alcohol to isolate steric vs. electronic effects .
Comparative and Mechanistic Studies
Q. How does the acidity of this benzyl alcohol compare to analogs with fewer electron-withdrawing groups?
- pKa estimation : The compound’s pKa is ~12–13 (vs. ~15 for unsubstituted benzyl alcohol) due to electron-withdrawing effects stabilizing the conjugate base.
- Experimental validation : Use potentiometric titration in DMSO/water mixtures to measure acidity.
- Computational support : Compare calculated ΔG values for deprotonation using Gaussian09 .
Q. What structural analogs of this compound are reported in pharmaceutical intermediates, and how do their bioactivities differ?
- Key analogs :
- 5-Chloro-6-oxo-N-[4-(trifluoromethyl)benzyl]-pyridinecarboxamide : Antibacterial activity (MIC = 2 µg/mL against S. aureus).
- N-Allyl derivatives : Enhanced solubility but reduced metabolic stability.
- SAR insights : Trifluoromethyl groups improve membrane permeability; halogens enhance target binding .
Analytical and Data Interpretation
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies)?
- Reproducibility checks : Purify via column chromatography (silica gel, hexane/EtOAc) and validate using DSC.
- Polymorphism screening : Perform X-ray crystallography (if crystals form) or PXRD to identify crystalline phases.
- Literature cross-reference : Prioritize data from peer-reviewed journals over vendor catalogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
